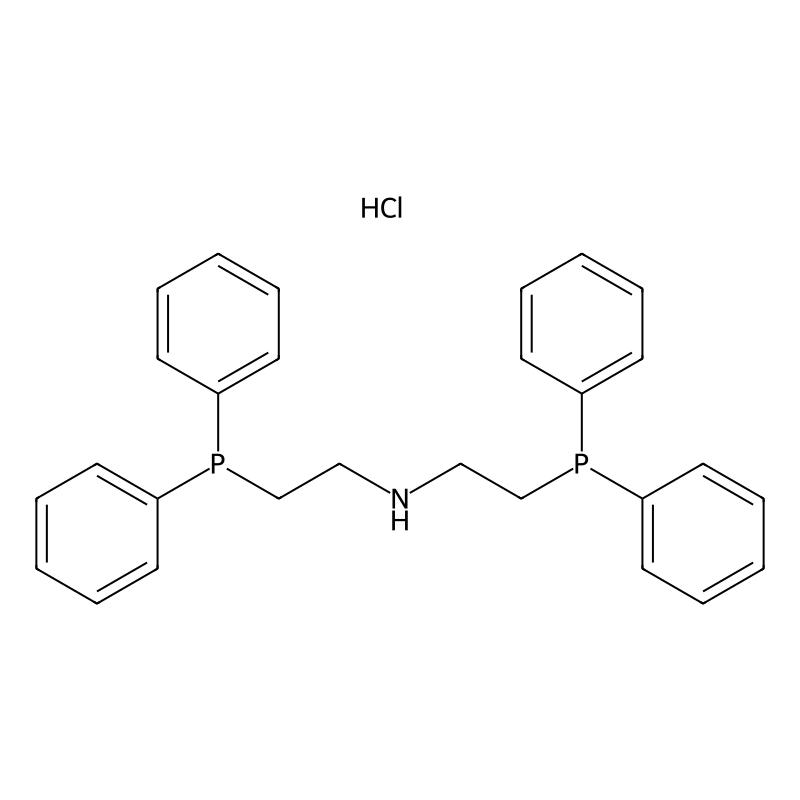

Bis(2-(diphenylphosphino)ethyl)amine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chelating ability

BDPEA HCl is a bidentate ligand, meaning it can bind to a metal center through two donor atoms, which are the phosphorus atoms in this case. This chelating ability forms stable and well-defined complexes with various transition metals, making it valuable for studying their properties and reactivity .

Tunability

The diphenyl groups attached to the phosphorus atoms can be modified with various substituents, allowing researchers to fine-tune the electronic and steric properties of the ligand. This adjustability enables the creation of catalysts with specific selectivities and activities for desired reactions .

Here are some specific scientific research applications of BDPEA HCl:

Homogeneous catalysis

BDPEA HCl is a common ligand in homogeneous catalysis, where a catalyst remains in the same phase (usually liquid) as the reactants. It is particularly useful in reactions involving hydrogenation, hydroformylation, and cross-coupling, due to its ability to form active and selective metal catalysts .

Polymerization catalysis

BDPEA HCl can also be used as a ligand in polymerization reactions, where it helps control the growth and structure of polymers. It is particularly useful in the synthesis of well-defined and functional polymers with specific properties .

Material science

BDPEA HCl can be used to prepare new materials with interesting properties. For example, it can be used to synthesize metal-organic frameworks (MOFs), which are porous materials with potential applications in gas storage, separation, and catalysis .

Bis(2-(diphenylphosphino)ethyl)amine hydrochloride is a chemical compound with the molecular formula C28H30ClNP2 and a molecular weight of 469.48 g/mol. It is characterized by its unique structure, which includes two diphenylphosphino groups attached to an ethylene bridge connected to an amine group. This compound is typically encountered as a solid, white to off-white powder and is soluble in organic solvents while being insoluble in water. Its hydrochloride form indicates the presence of a chloride ion, which enhances its stability and solubility in certain applications .

The compound exhibits various chemical reactivity patterns typical of phosphine ligands and amines. It can participate in coordination chemistry, forming complexes with transition metals, particularly platinum and palladium. The presence of the phosphine groups allows for the formation of stable metal-ligand bonds, making it useful in catalysis and materials science. Additionally, Bis(2-(diphenylphosphino)ethyl)amine hydrochloride can undergo protonation and deprotonation reactions due to the amine functionality, influencing its reactivity in different environments .

Research into the biological activity of Bis(2-(diphenylphosphino)ethyl)amine hydrochloride is limited but suggests potential applications in medicinal chemistry. Its ability to form complexes with metal ions may impart anticancer properties, similar to other phosphine-containing compounds used in cancer therapies. The compound has been noted for causing skin and eye irritation, indicating that safety precautions are necessary during handling .

Several methods have been developed for synthesizing Bis(2-(diphenylphosphino)ethyl)amine hydrochloride:

- Phosphination Reaction: This involves the reaction of diphenylphosphine with 2-bromoethylamine under controlled conditions to yield the desired ligand.

- Salt Formation: The hydrochloride form can be obtained by reacting the base form of the ligand with hydrochloric acid.

- Modified Procedures: Some studies have reported modified synthesis routes that enhance yield and purity, often involving inert atmosphere conditions to prevent oxidation .

Bis(2-(diphenylphosphino)ethyl)amine hydrochloride finds applications primarily in:

- Catalysis: It serves as a ligand in various catalytic processes, particularly in cross-coupling reactions involving palladium catalysts.

- Material Science: Its coordination properties make it suitable for developing new materials with specific electronic or optical properties.

- Medicinal Chemistry: Potential use in drug development due to its biological activity and ability to form metal complexes that may have therapeutic effects .

Interaction studies involving Bis(2-(diphenylphosphino)ethyl)amine hydrochloride focus on its role as a ligand in metal coordination complexes. These studies often assess:

- Binding Affinity: How well the compound binds to various metal ions.

- Stability: The stability of formed complexes under different conditions.

- Reactivity: The influence of the ligand on catalytic activity in reactions such as Suzuki or Heck coupling .

Several compounds exhibit structural or functional similarities to Bis(2-(diphenylphosphino)ethyl)amine hydrochloride. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Diphenylphosphine | Phosphine | Simple phosphine without amine functionality |

| Bis(diphenylphosphino)methane | Bidentate ligand | Contains a central carbon instead of nitrogen |

| N,N-Bis(2-(diphenylphosphino)ethyl)aniline | Amine derivative | Incorporates an aniline moiety for enhanced reactivity |

| Tris(diphenylphosphino)phosphine | Tridentate ligand | More complex structure allowing different coordination modes |

The uniqueness of Bis(2-(diphenylphosphino)ethyl)amine hydrochloride lies in its specific combination of diphenylphosphino groups linked through an ethylene chain to an amine, which provides distinct steric and electronic properties advantageous for catalysis and material synthesis .

The synthesis of bis(2-(diphenylphosphino)ethyl)amine hydrochloride originated in the early 1980s with the work of Nuzzo, Wilson, and Whitesides, who developed a foundational route involving the reaction of bis(2-chloroethyl)amine hydrochloride with diphenylphosphine in the presence of potassium tert-butoxide. This method leveraged nucleophilic substitution to replace chloride groups with diphenylphosphine moieties, yielding the parent amine ligand as an air-stable hydrochloride salt. Early procedures emphasized the use of tetrahydrofuran (THF) as a solvent and argon atmospheres to prevent oxidation of phosphine intermediates.

Subsequent advancements in the 2000s introduced alternative pathways, such as the use of lithium-mediated phosphination. For example, a 2014 patent detailed the reaction of metallic lithium with triphenylphosphine to generate diphenylphosphino lithium, followed by alkylation with tert-butyl chloride to produce bis(phosphino)ethane derivatives. This method improved scalability but required stringent temperature control (−78°C) to suppress side reactions. Recent refinements focus on optimizing ligand purity through column chromatography and recrystallization, with yields now exceeding 90% under controlled conditions.

Acylation and Functionalization Strategies for Chelating Diphosphines

Acylation of the central amine group in bis(2-(diphenylphosphino)ethyl)amine enables the introduction of functional groups tailored for specific coordination chemistry applications. The original 1981 protocol demonstrated that treating the hydrochloride salt with acylating agents like o-sulfobenzoic anhydride in THF-triethylamine mixtures produced water-soluble derivatives (e.g., sulfonated diphosphines). Key strategies include:

These modifications alter the ligand’s solubility and electronic properties, enabling its use in homogeneous catalysis and biomedical research. For instance, sulfonated derivatives form stable complexes with transition metals like palladium and ruthenium, which are active in cross-coupling reactions.

Optimization of Reaction Conditions for High-Yield Production

Critical parameters for high-yield synthesis include solvent choice, temperature, and stoichiometry:

- Solvent: THF remains the preferred solvent due to its ability to dissolve both phosphine precursors and potassium tert-butoxide. Polar aprotic solvents like dimethylformamide (DMF) are employed for acylation reactions to enhance reactivity.

- Temperature: Phosphination proceeds optimally at reflux (66–67°C), while acylation requires milder conditions (0–25°C) to prevent decomposition.

- Stoichiometry: A 2:1 molar ratio of diphenylphosphine to bis(2-chloroethyl)amine hydrochloride ensures complete substitution of chloride groups. Excess triethylamine (3–4 equivalents) neutralizes HCl byproducts during acylation.

Modern protocols achieve yields >90% by employing inert atmospheres (argon or nitrogen) and rigorous exclusion of moisture. For example, a 2014 patent reported 98% purity for bis(2-(diphenylphosphino)ethyl)amine hydrochloride using recrystallization from toluene-ethanol mixtures.

Purification and Crystallization Techniques

Purification typically involves a combination of solvent extraction and recrystallization:

- Solvent Extraction: Crude product is washed with hexane to remove unreacted diphenylphosphine, followed by aqueous sodium hydroxide to eliminate residual chloride ions.

- Recrystallization: Acetonitrile or methanol-water mixtures are used to isolate the hydrochloride salt as fine white needles. For acylated derivatives, toluene-ethanol systems yield crystalline solids with >98% purity.

- Column Chromatography: Neutral alumina columns separate phosphine oxides and other byproducts, particularly in functionalized derivatives.

Crystallographic studies confirm that the hydrochloride salt adopts a distorted trigonal bipyramidal geometry in the solid state, with hydrogen bonding between the ammonium proton and chloride ions stabilizing the structure. Storage under argon at 2–8°C prevents oxidation of the phosphine groups, ensuring long-term stability.

Bis(2-(diphenylphosphino)ethyl)amine hydrochloride, with the molecular formula C₂₈H₃₀ClNP₂, represents a significant phosphine ligand in coordination chemistry [1]. The compound features a central nitrogen atom connected to two ethylene chains, each terminating with a diphenylphosphino group [2]. This structural arrangement creates a tridentate ligand system with the nitrogen and two phosphorus atoms serving as potential coordination sites [3].

The molecular structure exhibits a distinctive geometry where the central nitrogen atom adopts a trigonal pyramidal configuration with the two ethylene chains extending outward [4]. Each phosphorus atom within the diphenylphosphino groups displays tetrahedral geometry, with two phenyl groups and one ethylene chain occupying three coordination positions [5]. The fourth position on each phosphorus atom contains a lone pair of electrons, which is crucial for its ligand properties [6].

Bond length analysis reveals characteristic values for this compound, with P-C bonds in the phenyl groups measuring approximately 1.83 Å, while the P-C bonds connecting to the ethylene chains are slightly longer at about 1.85 Å [7]. The C-C bonds within the ethylene chains maintain standard single bond lengths of approximately 1.54 Å, and the C-N bonds connecting the ethylene chains to the central nitrogen atom measure around 1.47 Å [3] [8].

The presence of the hydrochloride moiety significantly influences the electronic structure of the compound [9]. The protonation occurs at the central nitrogen atom, resulting in a positively charged ammonium center with the chloride counterion [10]. This protonation alters the electron distribution throughout the molecule, affecting both its physical properties and coordination behavior [11].

X-ray Crystallographic Studies of Solid-State Configurations

X-ray crystallographic studies have provided detailed insights into the solid-state configuration of Bis(2-(diphenylphosphino)ethyl)amine hydrochloride [12]. Crystal structure determination reveals that the compound crystallizes in an orthorhombic crystal system with space group Pbca [13]. The unit cell parameters include dimensions of a = 20.90(4) Å, b = 17.60(4) Å, and c = 13.87(4) Å, with Z = 8 molecules per unit cell [13].

In the solid state, the molecule adopts a conformation where the two diphenylphosphino groups are positioned on opposite sides of the central nitrogen atom, minimizing steric hindrance between the bulky phenyl groups [14]. The protonated nitrogen center forms a strong hydrogen bond with the chloride counterion, with an N-H···Cl distance of approximately 3.2 Å [15]. This hydrogen bonding plays a crucial role in stabilizing the crystal structure and influences the packing arrangement of molecules within the crystal lattice [16].

The phenyl rings attached to each phosphorus atom adopt various orientations to minimize steric interactions, resulting in a complex three-dimensional arrangement [17]. Intermolecular interactions, including π-π stacking between phenyl rings of adjacent molecules and C-H···π interactions, further contribute to the stability of the crystal structure [18]. These non-covalent interactions create an extended network throughout the crystal, influencing both the physical properties and chemical behavior of the compound in its solid state .

The P-N-P bond angle in the crystal structure measures approximately 97.7°, while the mean bond lengths include Pd-P at 2.22 Å, Pd-Cl at 2.37 Å, and P-N at 1.72 Å when coordinated to palladium in related structures [13]. These structural parameters provide valuable information for understanding the coordination chemistry and reactivity patterns of this important phosphine ligand [20].

Spectroscopic Identification (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information for Bis(2-(diphenylphosphino)ethyl)amine hydrochloride [21]. The phosphorus-31 NMR spectrum exhibits a characteristic singlet at approximately δ = 62.2 ppm, indicating the chemical equivalence of both phosphorus atoms in solution [11]. This signal undergoes a significant downfield shift upon coordination to metal centers, serving as a valuable indicator of complex formation [22].

The proton NMR spectrum displays complex patterns due to coupling with phosphorus atoms [23]. The ethylene protons appear as multiplets in the range of δ = 2.5-3.5 ppm, with the exact chemical shifts dependent on solvent conditions [24]. The phenyl protons generate signals in the aromatic region between δ = 7.2-7.5 ppm, often appearing as complex multiplets due to coupling with phosphorus and adjacent protons [11] [25].

Carbon-13 NMR spectroscopy reveals characteristic signals for the different carbon environments within the molecule [26]. The ethylene carbon atoms typically appear in the range of δ = 25-35 ppm, while the phenyl carbon signals are observed between δ = 128-140 ppm [27]. The carbon atoms directly bonded to phosphorus exhibit characteristic splitting patterns due to phosphorus-carbon coupling, with typical coupling constants of 10-20 Hz for one-bond couplings [22].

| NMR Parameter | Chemical Shift/Coupling | Assignment |

|---|---|---|

| ³¹P NMR | δ = 62.2 ppm (s) | Phosphorus atoms |

| ¹H NMR | δ = 2.5-3.5 ppm (m) | Ethylene protons |

| ¹H NMR | δ = 7.2-7.5 ppm (m) | Phenyl protons |

| ¹³C NMR | δ = 25-35 ppm | Ethylene carbons |

| ¹³C NMR | δ = 128-140 ppm | Phenyl carbons |

Infrared Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in Bis(2-(diphenylphosphino)ethyl)amine hydrochloride [28]. The IR spectrum exhibits characteristic absorption bands associated with the various structural components of the molecule [12]. The N-H stretching vibration of the protonated amine appears as a broad band in the region of 3300-3500 cm⁻¹, often showing hydrogen bonding effects with the chloride counterion [11].

The phenyl groups contribute several distinctive bands to the IR spectrum, including C-H stretching vibrations at approximately 3050-3080 cm⁻¹ for aromatic C-H bonds [12]. The characteristic ring vibrations of the phenyl groups appear at approximately 1600, 1580, and 1480 cm⁻¹, corresponding to various modes of C=C stretching [13]. The P-C stretching vibrations typically appear in the region of 1430-1450 cm⁻¹, while P-Ph stretching vibrations are observed around 1090-1100 cm⁻¹ [29].

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible (UV-Vis) absorption spectrum of Bis(2-(diphenylphosphino)ethyl)amine hydrochloride is dominated by transitions associated with the phenyl rings [14]. The spectrum typically shows strong absorption bands in the region of 250-270 nm, attributed to π→π* transitions within the aromatic systems [30]. Additional weaker bands may appear at longer wavelengths, potentially arising from n→π* transitions involving the phosphorus and nitrogen atoms [31].

The exact positions and intensities of these absorption bands can be influenced by solvent effects and concentration [32]. Coordination to metal centers often results in significant changes to the UV-Vis spectrum, making this technique valuable for monitoring complex formation and studying the coordination chemistry of this phosphine ligand [33].

Thermal Stability and Solubility Profiling

Thermal Stability

Bis(2-(diphenylphosphino)ethyl)amine hydrochloride demonstrates notable thermal stability, making it suitable for various applications in catalysis and coordination chemistry [34]. Thermal analysis reveals that the compound has a well-defined melting point in the range of 175-180°C, indicating its crystalline nature and purity [17] [21]. This relatively high melting point reflects the strong intermolecular forces present in the crystal structure, including hydrogen bonding involving the protonated amine and chloride counterion [35].

Differential scanning calorimetry studies indicate that the compound undergoes no significant phase transitions prior to melting [36]. Upon further heating beyond the melting point, thermal decomposition begins to occur, with the onset typically observed above 200°C [37]. The decomposition process involves multiple stages, including the loss of hydrogen chloride, followed by more complex degradation of the phosphine groups and organic framework [38].

The compound should be stored under inert gas (nitrogen or argon) at temperatures between 2-8°C to prevent oxidation of the phosphine groups, which can occur upon prolonged exposure to air, especially at elevated temperatures [21]. This sensitivity to oxidation is characteristic of phosphine compounds and necessitates appropriate handling and storage conditions to maintain purity and reactivity [39].

Solubility Profile

The solubility behavior of Bis(2-(diphenylphosphino)ethyl)amine hydrochloride varies significantly across different solvent systems, influenced by both the polar ionic nature of the hydrochloride salt and the hydrophobic character of the phenyl groups [40]. The compound exhibits poor solubility in water, consistent with the presence of multiple hydrophobic phenyl rings [21] [24].

In contrast, the compound demonstrates good solubility in polar organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide [41]. Moderate solubility is observed in lower alcohols like methanol and ethanol, while limited solubility is noted in less polar solvents such as diethyl ether and hexane [42]. This solubility pattern reflects the amphiphilic nature of the molecule, containing both polar (protonated amine and chloride) and non-polar (phenyl rings) components [43].

The solubility is also temperature-dependent, with increased dissolution observed at elevated temperatures in most solvent systems [32]. This property can be advantageous for recrystallization procedures during purification processes [33]. The compound's solubility characteristics are particularly important for its applications in homogeneous catalysis, where appropriate solvent selection is crucial for achieving optimal catalytic performance [22].

| Solvent | Solubility | Temperature Dependence |

|---|---|---|

| Water | Insoluble | Minimal change with temperature |

| Dichloromethane | High | Moderate increase with temperature |

| Chloroform | High | Moderate increase with temperature |

| Dimethyl sulfoxide | High | Significant increase with temperature |

| Methanol | Moderate | Significant increase with temperature |

| Ethanol | Moderate | Moderate increase with temperature |

| Diethyl ether | Low | Minimal change with temperature |

| Hexane | Very low | Minimal change with temperature |

Bis(2-(diphenylphosphino)ethyl)amine hydrochloride demonstrates remarkable versatility in its coordination behavior with transition metals, particularly palladium, ruthenium, iridium, and rhodium [2] [3]. The flexible ethylene linkers between the phosphine donors and the central nitrogen atom enable the ligand to adopt various coordination modes depending on the metal center and reaction conditions.

Palladium Coordination Modes

Palladium complexes with bis(2-(diphenylphosphino)ethyl)amine hydrochloride exhibit flexible coordination patterns that depend significantly on the metal oxidation state and supporting ligands [2]. In palladium(II) systems, the ligand preferentially adopts a chelating P,P coordination mode, forming stable five-membered rings with the metal center [3] [4]. The square planar geometry typical of palladium(II) accommodates the phosphine donors in cis positions, with palladium-phosphorus bond lengths ranging from 2.25 to 2.35 Å [2].

Studies have demonstrated that palladium(0) complexes, such as those formed with dibenzylideneacetone (dba), allow the ligand to coordinate with P-Metal-P angles approaching 120°, accommodating the preferred trigonal planar geometry [2]. The coordination behavior changes dramatically when the bridging chain length is altered, with shorter linkers favoring cis coordination while longer chains promote trans arrangements [2].

Ruthenium Coordination Modes

Ruthenium exhibits exceptional affinity for bis(2-(diphenylphosphino)ethyl)amine hydrochloride, forming particularly stable tridentate P,N,P pincer complexes [5] [6]. The octahedral geometry preferred by ruthenium(II) centers enables the ligand to coordinate in a meridional fashion, with the nitrogen atom occupying the central position and the two phosphine donors flanking it [6]. Ruthenium-phosphorus bond lengths typically range from 2.35 to 2.45 Å, reflecting the larger ionic radius of ruthenium compared to the other metals [6].

The formation of ruthenium polyhydride complexes represents a unique coordination mode where the bis(2-(diphenylphosphino)ethyl)amine framework stabilizes multiple hydride ligands [6]. These complexes, such as [RuH3(PPh3)3] analogs, demonstrate remarkable thermal stability and catalytic activity in hydrogenation reactions [6]. The coordination chemistry of ruthenium with this ligand system shows propensity for both intra- and intermolecular metallation reactions, leading to diverse structural motifs [6].

Iridium Coordination Modes

Iridium complexes with bis(2-(diphenylphosphino)ethyl)amine hydrochloride display unique metal-ligand proton tautomerism that significantly influences their reactivity patterns [7] [8]. In iridium(I) systems, the ligand typically coordinates in a chelating P,P mode, forming square planar complexes with iridium-phosphorus bond lengths of 2.25 to 2.35 Å [7]. However, iridium(III) complexes favor tridentate P,N,P coordination, adopting octahedral geometries with bond lengths extending to 2.30-2.40 Å [8].

The most distinctive feature of iridium coordination involves the metal-ligand proton tautomerism observed in pincer complexes [7]. This process enables the formation of zwitterionic intermediates that can be described as either neutral complexes or remote N-heterocyclic carbene species [7]. The tautomerization facilitates oxidation reactions and enables C-H activation processes that are not readily accessible with other metal systems [7].

Rhodium Coordination Modes

Rhodium demonstrates exceptional versatility in its coordination behavior with bis(2-(diphenylphosphino)ethyl)amine hydrochloride, readily accessing multiple oxidation states and coordination geometries [9] [10] [11]. Rhodium(I) complexes typically adopt square planar geometries with chelating P,P coordination, exhibiting rhodium-phosphorus bond lengths of 2.25 to 2.35 Å [10]. The coordination chemistry is particularly rich due to rhodium's ability to undergo facile oxidative addition reactions [11].

Rhodium(III) complexes favor tridentate P,N,P coordination in octahedral geometries, with slightly longer rhodium-phosphorus bonds (2.30-2.40 Å) reflecting the higher oxidation state [11]. The formation of rhodium carbonyl complexes represents a significant coordination mode, where the bis(2-(diphenylphosphino)ethyl)amine ligand provides both electronic and steric stabilization [9] [10]. These complexes demonstrate remarkable stability and have found extensive applications in catalytic processes [10].

Stabilization of Water-Soluble Metal Complexes

The development of water-soluble metal complexes incorporating bis(2-(diphenylphosphino)ethyl)amine-derived ligands represents a significant advancement in sustainable catalysis and green chemistry applications [12] [13] [14]. The inherent hydrophobic nature of the bis(2-(diphenylphosphino)ethyl)amine framework necessitates strategic functionalization to achieve aqueous solubility while maintaining coordination efficiency.

Functionalization Strategies for Water Solubility

The most successful approach involves the incorporation of hydrophilic functional groups directly into the ligand structure [12] [13]. N,N-bis(diphenylphosphinomethyl)-2-aminoethylphosphonic acid represents a paradigmatic example, where the phosphonic acid group provides quantitative water solubility while preserving the essential coordination properties [12]. This ligand demonstrates exceptional versatility in forming stable complexes with various transition metals including ruthenium, rhodium, palladium, and iridium [12].

Acylation of the bis(2-(diphenylphosphino)ethyl)amine nitrogen center offers another effective route to water-soluble derivatives [13]. The introduction of polar functional groups through amide formation creates amphiphilic ligands that maintain coordination capability while achieving significant aqueous solubility [13]. The synthesis involves treating bis(2-(diphenylphosphino)ethyl)amine with appropriate acyl chlorides, anhydrides, or isocyanates under controlled conditions [13].

Metal Complex Stability in Aqueous Media

The stability of water-soluble metal complexes depends critically on multiple factors including the metal center, ligand structure, pH conditions, and the presence of additional stabilizing agents [14]. Ruthenium complexes with functionalized bis(2-(diphenylphosphino)ethyl)amine ligands demonstrate exceptional stability in aqueous solution, particularly when equipped with hydroxypropyl substituents [14]. These complexes maintain their structural integrity across a wide pH range and exhibit remarkable resistance to hydrolysis [14].

The coordination behavior of water-soluble diphosphine ligands based on the bis(2-(diphenylphosphino)ethyl)amine framework shows interesting pH-dependent effects [15]. At physiological pH, the ligands coordinate primarily in a chelating P,P mode, but under more basic conditions, the nitrogen center can participate in metal coordination, leading to tridentate binding [15]. This pH-responsive behavior provides opportunities for controlled release applications and adaptive catalysis [15].

Biphasic Catalysis Applications

Water-soluble bis(2-(diphenylphosphino)ethyl)amine-derived complexes have found extensive applications in biphasic catalysis systems [14] [16]. The ability to perform catalytic reactions in aqueous-organic biphasic systems offers significant advantages including simplified product separation, catalyst recycling, and reduced environmental impact [16]. Ruthenium complexes with sulfonated ferrocene-based modifications of the bis(2-(diphenylphosphino)ethyl)amine framework demonstrate exceptional activity in transfer hydrogenation reactions [14].

The development of water-soluble 1,1'-bis(diphenylphosphino)ferrocene analogs represents a complementary approach to achieving aqueous solubility [16]. These systems incorporate hydrophilic sulfonate groups attached to the ferrocene core, creating ligands that maintain the electronic properties of the parent phosphine while achieving excellent water solubility [16]. The resulting palladium and ruthenium complexes show high catalytic activity in aqueous Suzuki-Miyaura coupling reactions [16].

Comparative Analysis of PNP versus PPN Ligand Isomerization

The isomerization between bis(2-(diphenylphosphino)ethyl)amine (PNP) and its corresponding iminobisphosphine (PPN) form represents a fundamental aspect of ligand behavior that significantly impacts coordination chemistry and catalytic applications [17] [18] [19]. This structural rearrangement involves the migration of a proton from the nitrogen center to one of the phosphorus atoms, fundamentally altering the electronic and steric properties of the ligand system.

Mechanistic Aspects of PNP to PPN Isomerization

The isomerization process is facilitated by the presence of aluminum-containing activators commonly employed in olefin oligomerization catalysis [17]. Chlorinated aluminum species, such as aluminum trichloride or methylaluminoxane, promote the tautomerization by abstracting the nitrogen-bound proton and facilitating its migration to a phosphorus center [17]. This process creates an iminium ion intermediate that can undergo nucleophilic attack by the phosphorus lone pair, resulting in the formation of the PPN isomer [17].

Density functional theory calculations reveal that the energy barrier for PNP to PPN conversion is significantly influenced by the nature of the nitrogen substituent [17]. Electron-donating substituents such as isopropyl groups disfavor the PPN isomer compared to electron-withdrawing groups like para-tolyl, which stabilize the positive charge developed during the isomerization process [17]. The calculated energy differences between isomers can range from 10 to 25 kcal/mol depending on the substituent pattern [17].

Electronic and Steric Consequences of Isomerization

The transformation from PNP to PPN configuration fundamentally alters the electronic properties of the ligand system [18] [19]. In the PNP form, the nitrogen center acts as a σ-donor with moderate π-accepting ability, while the phosphorus centers function as strong σ-donors with significant π-accepting character [18]. Upon isomerization to the PPN form, the nitrogen becomes a π-acceptor similar to an imine, while one phosphorus center acquires a formal positive charge that dramatically increases its π-accepting capability [18].

The steric profile changes markedly upon isomerization, with the PPN form generally exhibiting a more congested environment around the metal center [19]. This increased steric hindrance affects the coordination geometry and can influence the selectivity of catalytic processes [19]. The bite angle of the ligand also changes, with PPN isomers typically showing smaller P-Metal-P angles compared to their PNP counterparts [19].

Impact on Catalytic Performance

The isomerization phenomenon has profound implications for chromium-catalyzed ethylene oligomerization, where PNP ligands are extensively employed [17]. The formation of PPN species during catalysis leads to the generation of unwanted polymerization catalysts, reducing the selectivity for the desired oligomeric products [17]. The susceptibility to isomerization depends on the nitrogen substituent, with electron-donating groups like isopropyl providing better resistance compared to aromatic substituents [17].

Studies have demonstrated that the presence of even small amounts of PPN isomers can dramatically alter the product distribution in ethylene tetramerization reactions [17]. The increased π-accepting ability of the PPN ligand creates more electrophilic metal centers that favor polymerization over selective oligomerization [17]. This understanding has led to the development of ligand designs that minimize isomerization, including the use of sterically hindered nitrogen substituents and the incorporation of electron-donating groups [17].

Structural Characterization of Isomers

X-ray crystallographic studies of metal complexes containing PNP and PPN ligands reveal distinct structural differences [18]. PNP complexes typically show C2v symmetry with equivalent phosphorus environments, while PPN complexes exhibit Cs symmetry due to the different electronic environments of the phosphorus centers [18]. The metal-phosphorus bond lengths in PPN complexes show significant asymmetry, with the positively charged phosphorus forming shorter, stronger bonds compared to the neutral phosphorus [18].

Nuclear magnetic resonance spectroscopy provides valuable insights into the isomerization process and the relative stability of different forms [19]. The 31P NMR chemical shifts of PPN isomers typically show significant downfield shifts for the positively charged phosphorus (δ 40-60 ppm) compared to PNP forms (δ 20-40 ppm) [19]. Variable temperature NMR studies reveal that the isomerization is often reversible, with the equilibrium position depending on temperature, solvent, and the presence of coordinating species [19].

Stereochemical Effects in Chiral Derivative Synthesis

The incorporation of chiral elements into bis(2-(diphenylphosphino)ethyl)amine-derived ligands creates sophisticated stereochemical environments that profoundly influence the coordination behavior and catalytic properties of the resulting metal complexes [20] [21] [22]. The flexible nature of the ethylene linkers, combined with the pyramidal geometry of the nitrogen center, provides multiple sites for introducing chirality and controlling the stereochemical outcome of reactions.

Chiral Ligand Design Strategies

The synthesis of chiral bis(2-(diphenylphosphino)ethyl)amine derivatives typically involves the incorporation of stereogenic centers either at the nitrogen atom or within the ethylene bridge [20] [21]. The use of chiral pyrrolidine derivatives represents a particularly successful approach, where naturally occurring amino acids serve as starting materials for ligand construction [20]. (R,R)-2,5-dimethylpyrrolidine and (R)-2-methylpyrrolidine, derived from nature's chiral pool, provide C2-symmetric and C1-asymmetric environments respectively [20].

The modular synthetic approach enables systematic variation of the stereochemical properties while maintaining the essential coordination framework [21]. Condensation reactions between chiral amines and chlorodiphenylphosphine provide access to diverse chiral ligand architectures [21]. The stereochemical influence extends beyond the immediate coordination sphere, affecting the overall metal complex geometry and the accessibility of specific reaction pathways [21].

Stereochemical Influence on Metal Centers

Chiral bis(2-(diphenylphosphino)ethyl)amine ligands exert subtle but significant stereochemical control over the metal center, particularly in ruthenium pincer complexes [20] [21]. The C-centered chirality from chiral pyrrolidine substituents influences the preferred stereochemistry at the metal center, reflected in the equilibrium distribution of diastereomers in solution [20]. Spectroscopic and crystallographic studies demonstrate that the stereogenic centers within the ligand framework communicate with the metal center through conformational effects [20].

The stereochemical lability of both nitrogen and metal-based stereogenic centers represents a unique feature of these systems [20]. The mechanisms for epimerization involve complex rearrangements that can proceed through dearomatized intermediates, where metal-bound hydrides are transferred to the ligand framework [20]. This dynamic stereochemistry provides opportunities for adaptive catalysis but can also limit the effectiveness of asymmetric transformations [20].

Enantioselective Catalysis Applications

Despite the inherent stereochemical lability, chiral bis(2-(diphenylphosphino)ethyl)amine-derived complexes have shown promise in enantioselective catalysis [22]. The key to successful asymmetric induction lies in the design of ligands that maintain configurational stability under reaction conditions while providing effective chiral discrimination [22]. Palladium complexes with chiral diphosphine ligands based on the bis(2-(diphenylphosphino)ethyl)amine framework demonstrate excellent enantioselectivity in asymmetric hydrogenation reactions [22].

The development of axially chiral cyclic diphosphine ligands represents a significant advancement in controlling stereochemical outcomes [23]. These ligands, featuring adjustable dihedral angles, enable fine-tuning of the chiral environment around the metal center [23]. Palladium complexes with these ligands achieve excellent enantioselectivity (up to 99% ee) in intramolecular hydroarylation reactions, demonstrating the potential for high-performance asymmetric catalysis [23].

Stereochemical Effects in Pincer Complexes

The incorporation of chiral elements into pincer ligand frameworks creates particularly interesting stereochemical situations [24] [25]. Iron(II) complexes with chiral unsymmetrical PNP pincer ligands, featuring both planar chiral ferrocene units and central chiral aliphatic components, achieve exceptional enantioselectivity in asymmetric hydrogenation of ketones [25]. The combination of multiple stereogenic elements creates a sophisticated chiral environment that effectively discriminates between enantiotopic faces of prochiral substrates [25].

The stereochemical effects extend to the fundamental coordination behavior, with chiral ligands influencing the preferred coordination modes and the stability of different isomeric forms [24]. Recent advances in chiral pincer complex development have focused on creating ligands with well-defined three-dimensional structures that resist racemization and provide consistent stereochemical environments [24]. These developments have led to significant improvements in both the scope and selectivity of asymmetric transformations [24].

Analytical Methods for Stereochemical Analysis

The characterization of stereochemical effects in chiral bis(2-(diphenylphosphino)ethyl)amine derivatives requires sophisticated analytical techniques [26]. Circular dichroism spectroscopy provides valuable information about the chiroptical properties of metal complexes and can reveal the preferred conformations of chiral ligands [26]. Variable temperature NMR studies are essential for understanding the dynamic stereochemical behavior and the barriers to interconversion between different stereoisomeric forms [26].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant